Product packaging for 3-(3-bromophenyl)butanoic acid(Cat. No.:CAS No. 53086-45-6)

3-(3-bromophenyl)butanoic acid

Cat. No.: B6265112
CAS No.: 53086-45-6
M. Wt: 243.10 g/mol
InChI Key: CVXWVKRMNAFDGY-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)butanoic acid is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . Its structure consists of a butanoic acid chain substituted at the third carbon with a 3-bromophenyl ring, a feature that makes it a valuable intermediate in synthetic organic chemistry . Researchers utilize this brominated aromatic compound primarily as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presence of both a carboxylic acid group and a bromine atom on the phenyl ring offers two distinct sites for further chemical modification through various coupling reactions, such as cross-couplings, amide formations, and esterifications. This compound should be stored sealed in a dry environment at room temperature to maintain its stability . As a standard safety precaution, researchers should refer to the Safety Data Sheet for proper handling protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53086-45-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(3-bromophenyl)butanoic acid

InChI

InChI=1S/C10H11BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

CVXWVKRMNAFDGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 3 Bromophenyl Butanoic Acid and Its Chiral Analogues

Asymmetric Synthesis Approaches

Achieving stereocontrol is crucial for producing chiral analogues of 3-(3-bromophenyl)butanoic acid. Asymmetric synthesis provides direct access to enantiomerically pure forms, which are often required for specific applications.

A highly effective method for generating chiral β-aryl carboxylic acids is the rhodium-catalyzed asymmetric 1,4-addition, also known as the Hayashi-Miyaura reaction. researchgate.net This reaction involves the conjugate addition of an arylboronic acid to an α,β-unsaturated carbonyl compound. For the synthesis of chiral this compound, this would typically involve the reaction of 3-bromophenylboronic acid with an ester of crotonic acid, such as ethyl crotonate. orgsyn.orgorgsyn.org

The catalytic cycle is understood to proceed through key rhodium intermediates, including arylrhodium, oxa-π-allylrhodium, and hydroxorhodium species. nih.gov The process is initiated by the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. This is followed by the insertion of the α,β-unsaturated ester into the aryl-rhodium bond, and subsequent hydrolysis releases the product and regenerates the active catalyst. nih.gov The use of a chiral phosphine (B1218219) ligand, such as (R)-BINAP or (S)-BINAP, complexed to the rhodium center, is essential for inducing high enantioselectivity. orgsyn.orgorganic-chemistry.org The addition of a base is often found to accelerate the reaction and improve yields. organic-chemistry.org Research has demonstrated that this method is scalable and can produce β-substituted esters with high yield and enantiomeric excess. orgsyn.org

ReactantsCatalyst SystemConditionsProductYieldEnantiomeric Excess (e.e.)Reference
(4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate[Rh(NBD)₂]BF₄, (R)-BINAP, TriethylamineDioxane, H₂O, 30 °C, 21 h(S)-ethyl 3-(4-bromophenyl)butanoate>99%88% orgsyn.org
Phenylboronic acid, N-benzyl crotonamideRh(acac)(CH₂=CH₂)₂, (S)-BINAP, K₂CO₃Dioxane/H₂O, 50 °C(S)-N-benzyl-3-phenylbutanamide93%93% organic-chemistry.org

Note: The table presents data for the analogous 4-bromophenyl and unsubstituted phenyl compounds to illustrate the typical conditions and outcomes of the rhodium-catalyzed asymmetric 1,4-addition. NBD = norbornadiene; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Another powerful strategy for accessing chiral molecules is the asymmetric hydrogenation of a prochiral unsaturated precursor. For the synthesis of chiral this compound, this involves the hydrogenation of (E)- or (Z)-3-(3-bromophenyl)but-2-enoic acid.

A notable example is the highly enantioselective nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. rsc.orgvulcanchem.com In a specific application of this method, (Z)-3-(3-bromophenyl)but-2-enoic acid was hydrogenated using a chiral nickel catalyst system. The reaction proceeded under a high pressure of hydrogen gas and resulted in the formation of (-)-3-(3-bromophenyl)butanoic acid with excellent yield and enantioselectivity. rsc.org This approach avoids the use of more expensive noble metals like rhodium or iridium, offering a potentially more cost-effective route. rsc.orgvulcanchem.com The general procedure involves dissolving the unsaturated acid precursor, adding a catalytic amount of the chiral nickel complex, and stirring the mixture under a hydrogen atmosphere. rsc.org

PrecursorCatalyst SystemConditionsProductYieldEnantiomeric Excess (e.e.)Reference
(Z)-3-(3-bromophenyl)but-2-enoic acidChiral Nickel CatalystH₂ (80 atm), room temp., 12-24 h(-)-3-(3-bromophenyl)butanoic acid97%96% rsc.org

Diastereoselective strategies involve coupling an achiral precursor fragment to a chiral auxiliary. The inherent chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration, leading to a diastereomeric mixture that can often be separated. Subsequently, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.

One such method is the palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from crotonic acid. nih.gov For instance, an N-crotonoyl derivative of a chiral oxazolidinone can be reacted with 3-bromophenylboronic acid in the presence of a palladium catalyst. The steric environment created by the chiral auxiliary guides the incoming aryl group to one face of the double bond, resulting in high diastereoselectivity. nih.gov Another approach involves the three-component tandem reaction of a chiral nickel(II) glycinate (B8599266) complex, an aromatic aldehyde (like 3-bromobenzaldehyde), and a source of carbanions, which can construct multiple chiral centers in a single step with high stereocontrol. mdpi.com

Classical and Modern Coupling Reactions

Coupling reactions are fundamental to modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming aryl-carbon bonds. nobelprize.orgnih.gov The Suzuki-Miyaura coupling, in particular, is a powerful tool for this purpose, involving the reaction of an organoboron compound with an organohalide. nobelprize.org

To synthesize this compound, one could envision a Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a suitable butanoic acid derivative containing a leaving group (e.g., a halide or triflate) at the 3-position. smolecule.com Conversely, a more common disconnection would involve coupling a boronic acid derivative of butanoic acid with 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nobelprize.org The high functional group tolerance and mild reaction conditions of the Suzuki reaction make it a highly attractive and practical method. nobelprize.org

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and selectivity. A significant development is the nickel-catalyzed reductive cross-coupling of two electrophiles, such as an aryl halide and an alkyl halide. nih.gov

This strategy circumvents the need for pre-formed organometallic nucleophiles (like Grignard or organoboron reagents) and instead couples two electrophilic partners in the presence of a stoichiometric reducing agent, such as zinc or manganese metal. nih.govchemrxiv.org For the synthesis of this compound, this could involve the reductive coupling of 1,3-dibromobenzene with a 3-halobutanoic acid ester. The reaction is tolerant of a wide array of functional groups and can be assembled on the benchtop without stringent exclusion of air or moisture. nih.gov Mechanistic studies suggest that the reaction does not proceed through the formation of an organozinc intermediate, and the rate is positively dependent on the concentrations of the alkyl halide and the nickel catalyst. nih.gov

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a foundational method for the formation of carbon-carbon bonds on aromatic rings and serves as a key strategy for the synthesis of precursors to this compound. masterorganicchemistry.com This reaction typically involves the treatment of an aromatic compound, such as bromobenzene (B47551), with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.comncert.nic.in

A common approach begins with the Friedel-Crafts acylation of bromobenzene with crotonyl chloride or crotonic anhydride. This reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), introduces the butenoyl group onto the aromatic ring. masterorganicchemistry.comncert.nic.in The resulting (E)-1-(3-bromophenyl)but-2-en-1-one can then be subjected to subsequent reduction steps to yield the desired butanoic acid. For instance, a Clemmensen or Wolff-Kishner reduction can reduce the ketone to a methylene (B1212753) group, followed by reduction of the double bond to afford racemic this compound. youtube.com

Alternatively, the acylation can be followed by a reduction of the ketone to a hydroxyl group using a reducing agent like sodium borohydride. The subsequent dehydration of the resulting alcohol would yield a styrenic intermediate, which can then be hydrogenated to the final saturated acid.

Modern variations of the Friedel-Crafts acylation aim to overcome the limitations of traditional methods, such as the need for stoichiometric amounts of corrosive and moisture-sensitive catalysts like AlCl₃. orgsyn.org Research has explored the use of more efficient and reusable solid acid catalysts, including zeolites and metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃). dokumen.pubresearchgate.net These catalysts can facilitate the acylation under milder conditions and often with improved regioselectivity. dokumen.pubresearchgate.net For instance, trifluoromethanesulfonic acid (TfOH) has been shown to be a highly effective catalyst for the acylation of aromatic compounds with carboxylic acid chlorides. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

Catalyst Conditions Advantages Disadvantages
AlCl₃ Stoichiometric, anhydrous High reactivity Corrosive, generates waste, moisture sensitive
Zeolites Catalytic, high temperature Reusable, environmentally benign Can require high temperatures, potential for side reactions
Metal Triflates Catalytic, mild conditions High efficiency, reusable Higher cost compared to traditional catalysts

Stereocontrolled Functionalization and Derivatization during Synthesis

The synthesis of specific enantiomers of this compound is of great interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed for the stereocontrolled synthesis of 3-arylbutanoic acids.

One prominent method is the asymmetric hydrogenation of a suitable unsaturated precursor. For example, rhodium complexes with chiral bisphosphine ligands, such as (R)-BINAP, have been successfully employed for the highly enantioselective hydrogenation of β-aryl-α,β-unsaturated esters. psu.edupsu.edu A detailed procedure published in Organic Syntheses describes the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This method utilizes a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, followed by hydrolysis of the resulting ester. orgsyn.org The use of (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) as the chiral ligand directs the reaction to produce the (S)-enantiomer with high enantiomeric excess. orgsyn.org

Another approach involves the use of chiral auxiliaries. For instance, a palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from oxazolidinones has been reported to produce optically active 3-arylbutanoic acid derivatives with high diastereoselectivity. acs.org The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched carboxylic acid.

Biocatalysis also offers a powerful tool for stereoselective synthesis. The asymmetric bioreduction of aryl ketones using microbial whole cells or purified enzymes can produce chiral aryl alcohols, which are valuable intermediates for the synthesis of chiral 3-arylbutanoic acids. magtech.com.cn

Table 2: Key Strategies for Stereocontrolled Synthesis

Method Key Feature Typical Reagents/Catalysts Outcome
Asymmetric Hydrogenation Use of a chiral catalyst to control stereochemistry during reduction. Rhodium complexes with chiral phosphine ligands (e.g., BINAP). psu.edupsu.eduorgsyn.org High enantiomeric excess of the target butanoic acid. orgsyn.org
Chiral Auxiliaries Covalent attachment of a chiral molecule to guide the reaction stereochemistry. Chiral oxazolidinones. acs.org High diastereoselectivity, followed by cleavage to obtain the chiral acid. acs.org

Mechanistic Investigations of Reaction Pathways for this compound Formation

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion or a complex between the acyl halide and the Lewis acid. masterorganicchemistry.comyoutube.com This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com The regioselectivity of this attack is governed by the directing effects of the substituents on the aromatic ring. In the case of bromobenzene, the bromine atom is an ortho-, para-director, but steric hindrance can favor the formation of the meta-substituted product to some extent, or a subsequent isomerization can occur. More advanced computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the role of the catalyst and solvent in these reactions, particularly in greener solvent systems like deep eutectic solvents. acs.org

In the context of stereocontrolled synthesis, mechanistic studies focus on understanding the origin of enantioselectivity. For asymmetric hydrogenation, the interaction between the substrate and the chiral metal-ligand complex in the transition state is crucial. The specific geometry of the chiral ligand creates a sterically and electronically differentiated environment that favors the formation of one enantiomer over the other. DFT calculations can model these transition states to rationalize the observed stereochemical outcomes. nih.gov

For reactions employing chiral auxiliaries, the mechanism involves the auxiliary sterically blocking one face of the molecule, thereby directing the incoming reagent to the opposite face. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rasayanjournal.co.in In the synthesis of this compound, these principles can be applied in several ways.

The use of catalytic rather than stoichiometric reagents is a core tenet of green chemistry. As mentioned, replacing stoichiometric AlCl₃ in Friedel-Crafts reactions with catalytic amounts of solid acids like zeolites or recyclable metal triflates significantly reduces waste. dokumen.pubresearchgate.net

Solvent choice is another critical factor. Traditional Friedel-Crafts reactions often use halogenated solvents like dichloromethane (B109758). orgsyn.org Research into greener alternatives includes the use of ionic liquids or deep eutectic solvents, which can be less volatile and potentially recyclable. acs.orgrasayanjournal.co.in In some cases, solvent-free conditions, such as mechanochemical methods (ball milling), can be employed, further reducing the environmental impact. researchgate.netresearchgate.net

Finally, the use of renewable starting materials and biocatalysis aligns with green chemistry principles. While not yet widely reported for this specific compound, future research may focus on sourcing precursors from biomass or utilizing enzymatic reactions to a greater extent. magtech.com.cn

Chemical Transformations and Derivatization of 3 3 Bromophenyl Butanoic Acid

Synthesis of Ester Derivatives of 3-(3-bromophenyl)butanoic acid

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation that can alter the compound's physical and chemical properties, and is often a necessary step in more complex synthetic sequences.

Methods for Carboxylic Acid Esterification

Several established methods can be employed for the esterification of this compound. The choice of method often depends on the desired scale of the reaction, the specific alcohol being used, and the need for mild reaction conditions.

Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, serving as both a reactant and the solvent. The removal of water as it is formed, for instance by azeotropic distillation with a Dean-Stark apparatus, can also shift the equilibrium to favor the product. For example, the reaction of this compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 3-(3-bromophenyl)butanoate.

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. A key advantage of this method is its ability to esterify sterically hindered alcohols and acids under gentle conditions.

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholInexpensive reagents, suitable for large scaleHarsh acidic conditions, equilibrium reaction
Steglich EsterificationAlcohol, DCC or EDC, DMAP (catalytic)Room temperature, aprotic solventMild conditions, high yields, good for sensitive substratesUse of stoichiometric coupling agent, byproduct removal

Hydrolysis Pathways of Esters to Regenerate this compound

The ester derivatives of this compound can be readily converted back to the parent carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. ucalgary.calibretexts.org The equilibrium is shifted towards the carboxylic acid and alcohol by using a large excess of water. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. ucalgary.ca The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction produces the corresponding carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture with a strong acid will then protonate the carboxylate salt to yield the free this compound. A detailed procedure for a similar compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, involves heating the ester with a solution of sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid to precipitate the carboxylic acid. orgsyn.orgorgsyn.org

Amide Formation and Peptide Coupling Strategies

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is crucial for the synthesis of a wide array of biologically active molecules and other functional materials.

Synthesis of Amide Analogues of this compound

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient as it requires very high temperatures to drive off the water formed. Therefore, the use of coupling reagents is the standard approach. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like DCC and EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization at adjacent chiral centers. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). For instance, reacting this compound with an amine, such as aniline (B41778) or benzylamine, in the presence of EDC and HOBt in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would yield the corresponding N-substituted 3-(3-bromophenyl)butanamide.

Coupling Reagent Additive Advantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Water-soluble byproducts, mild conditions
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Inexpensive, effective
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-High coupling efficiency, low racemization
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Fast reaction times, high yields

Mechanistic Aspects of Amide Bond Formation

The mechanism of amide bond formation using carbodiimide coupling reagents proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid adds to one of the double bonds of the carbodiimide, forming this activated species. The amine can then directly attack the O-acylisourea to form the amide and a urea (B33335) byproduct.

However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea, which is no longer reactive towards the amine. This side reaction can be suppressed by the addition of HOBt or HOAt. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step process via the active ester intermediate generally leads to higher yields and purities of the desired amide.

Modifications of the Aryl Bromide Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. To perform these reactions, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the organometallic reagents and catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the formation of a new carbon-carbon bond, for example, to create biaryl structures. For instance, the methyl ester of this compound could be reacted with phenylboronic acid to synthesize methyl 3-(3'-phenyl-[1,1'-biphenyl]-3-yl)butanoate.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and introduces a vinyl group to the aromatic ring. For example, reacting an ester of this compound with styrene (B11656) could yield an ester of 3-(3-styrylphenyl)butanoic acid.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for synthesizing arylamines. For example, the ethyl ester of this compound could be coupled with morpholine (B109124) to produce ethyl 3-(3-(morpholin-4-yl)phenyl)butanoate.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a highly effective method for the synthesis of arylalkynes.

The table below summarizes some of the key cross-coupling reactions that can be performed on derivatives of this compound.

Reaction Coupling Partner Catalyst System Bond Formed Potential Product
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Pd catalyst, BaseC-C3-(3-Arylphenyl)butanoic acid derivative
HeckAlkene (e.g., R-CH=CH₂)Pd catalyst, BaseC-C3-(3-Vinylphenyl)butanoic acid derivative
Buchwald-HartwigAmine (e.g., R₂NH)Pd catalyst, Ligand, BaseC-N3-(3-Aminophenyl)butanoic acid derivative
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseC-C (sp²-sp)3-(3-Alkynylphenyl)butanoic acid derivative

Further Cross-Coupling Reactions for Extended Aryl Structures

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and aryl-alkynyl structures. These reactions are fundamental in synthesizing molecules with extended conjugation and tailored electronic properties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and various organoboron compounds. libretexts.orgwwjmrd.comrsc.orgfishersci.fr For instance, the coupling of this compound with an arylboronic acid, in the presence of a palladium catalyst and a base, yields a biphenyl (B1667301) derivative. The general order of reactivity for the halide is I > OTf > Br >> Cl. wwjmrd.com This transformation is crucial for synthesizing compounds with applications in pharmaceuticals and materials science. rsc.org

Reaction Conditions: Typically, the reaction involves a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base like potassium carbonate in a suitable solvent system.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This method is instrumental in the synthesis of substituted alkynes which are valuable building blocks in numerous applications, including pharmaceuticals and natural products. nih.govnih.gov

Catalytic System: A common catalytic system includes a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base. libretexts.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds between this compound and alkenes. researchgate.netmdpi.comnih.govbeilstein-journals.orgacs.org This palladium-catalyzed reaction typically involves an aryl bromide and an olefin in the presence of a base. The reaction is tolerant of a wide variety of functional groups, including carboxylic acids. nih.gov

Cross-Coupling ReactionCoupling PartnerCatalyst SystemResulting Structure
Suzuki-Miyaura Arylboronic acidPd(0) catalyst, BaseBiaryl
Sonogashira Terminal alkynePd(0) catalyst, Cu(I) co-catalyst, BaseAryl-alkyne
Heck AlkenePd(0) catalyst, BaseAryl-alkene

Reductive Dehalogenation Strategies

The removal of the bromine atom from the aromatic ring, known as reductive dehalogenation, is a key transformation that yields 3-phenylbutanoic acid. This process is often employed after the bromo group has served its purpose as a directing or activating group in a synthetic sequence.

Catalytic Hydrogenation: A prevalent method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgsci-hub.seresearchgate.netresearchwithrutgers.com This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgorganic-chemistry.org The process is generally efficient and selective, leaving other functional groups like carboxylic acids intact under neutral conditions. researchgate.netresearchwithrutgers.comorganic-chemistry.org Aryl bromides are reduced more readily than aryl chlorides under these conditions. organic-chemistry.orgorganic-chemistry.org

Reaction Conditions: The reaction is often performed in a solvent such as methanol at room temperature. A base like sodium bicarbonate may be added to neutralize the hydrogen bromide byproduct. sci-hub.se

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a transition metal catalyst. wikipedia.org Common hydrogen donors include formic acid, isopropanol, and ammonium (B1175870) formate. wikipedia.org This method can be advantageous as it does not require specialized high-pressure equipment.

Dehalogenation MethodReagentsKey Features
Catalytic Hydrogenation H₂, Pd/CMild, neutral conditions; selective for bromide over other functional groups. organic-chemistry.orgresearchgate.net
Transfer Hydrogenation Hydrogen donor (e.g., formic acid), catalystAvoids the use of high-pressure H₂ gas. wikipedia.org

Introduction of Additional Functionalities on the Butanoic Acid Chain or Aryl Ring

Further functionalization of this compound can be achieved at either the butanoic acid chain or the aromatic ring, allowing for the synthesis of a wide array of derivatives.

Functionalization of the Butanoic Acid Chain: The carboxylic acid group can be converted into other functional groups such as esters, amides, or alcohols.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. masterorganicchemistry.com

Amide Formation: Coupling with an amine using a coupling agent like a carbodiimide results in the formation of an amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride.

Functionalization of the Aryl Ring: The aromatic ring can undergo further substitution reactions, primarily through electrophilic aromatic substitution. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The directing effects of the existing substituents (the bromo and the butanoic acid groups, both of which are meta-directing) will influence the position of the incoming electrophile.

Nitration: Introduction of a nitro group (–NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Further halogenation (e.g., chlorination or bromination) can be accomplished using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (–SO₃H). byjus.com

Friedel-Crafts Acylation/Alkylation: An acyl or alkyl group can be introduced using an acyl halide/anhydride or an alkyl halide in the presence of a Lewis acid catalyst. wikipedia.org

Derivatization for Analytical Applications in Research

Chemical derivatization is a crucial strategy to enhance the analytical performance in the analysis of this compound, particularly in chromatographic and mass spectrometric techniques. greyhoundchrom.com

The polarity of the carboxylic acid group can lead to poor peak shape and retention in gas chromatography (GC) and some liquid chromatography (LC) methods. Derivatization to a less polar functional group, such as an ester, can significantly improve chromatographic performance. acs.org

Esterification for GC and LC Analysis: Converting the carboxylic acid to its methyl ester is a common strategy. nih.govaocs.orgoup.com This increases the volatility of the compound for GC analysis and can improve peak shape and retention in reversed-phase LC.

Common Reagents: Reagents such as diazomethane, acetyl chloride in methanol, or boron trifluoride in methanol are frequently used for this purpose. nih.govaocs.orgoup.com N,N-dimethylformamide dialkyl acetals can also be used as catalysts for esterification. oup.com

Derivatization ReactionReagentPurposeAnalytical Technique
Esterification Acetyl chloride/MethanolIncreases volatility, improves peak shapeGC, LC
Esterification BF₃-MethanolQuantitative conversion to methyl estersGC
Esterification N,N-dimethylformamide dialkyl acetalsRapid esterificationGC

In electrospray ionization mass spectrometry (ESI-MS), carboxylic acids often exhibit poor ionization efficiency, especially in the positive ion mode. chromforum.orgtheanalyticalscientist.com Derivatization can introduce a readily ionizable group, significantly enhancing the signal intensity.

Derivatization for Enhanced ESI-MS Response: Several reagents are designed to react with the carboxylic acid group and introduce a moiety that is easily protonated or carries a permanent positive charge.

2-Picolylamine (PA) and 2-Hydrazinopyridine (HP): These reagents react with carboxylic acids to form amides or hydrazides that are highly responsive in positive-ion ESI-MS. The detection responses of PA-derivatives have been shown to increase by 9- to 158-fold compared to the underivatized acids. researchgate.net

4-Bromo-N-methylbenzylamine (4-BNMA): This reagent not only improves retention in reversed-phase chromatography but also facilitates detection in positive ESI-MS/MS. The presence of the bromine atom provides a characteristic isotopic pattern that aids in identification. nih.govnih.gov

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): This reagent is applicable for the selective derivatization of carboxylic acids and enhances detection and screening capabilities. nih.gov

Derivatization ReagentFunctional Group IntroducedAdvantage in MS
2-Picolylamine (PA) PicolinamideHigh response in positive-ion ESI-MS. researchgate.net
4-Bromo-N-methylbenzylamine (4-BNMA) N-methylbenzylamideImproved ionization and characteristic bromine isotope pattern. nih.govnih.gov
4-APEBA Amide with a quaternary ammonium groupEnhanced detection and fragmentation identifiers. nih.gov

Computational and Theoretical Investigations of 3 3 Bromophenyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(3-bromophenyl)butanoic acid, these methods would provide a deep understanding of its geometry, stability, and chemical behavior.

Natural Bond Orbital (NBO) Analysis for Stability and Reactivity AssessmentNatural Bond Orbital (NBO) analysis is employed to study charge distribution, intramolecular interactions, and the delocalization of electron density.biointerfaceresearch.comdergipark.org.trThis analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the charge on each atom (NPA charges), revealing the electrophilic and nucleophilic centers. It would also identify key hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance in stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site PredictionA Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling techniques are used to simulate its interactions with larger biological systems.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. A comprehensive conformational analysis, typically performed using computational methods such as Density Functional Theory (DFT) or ab initio calculations, would reveal the molecule's various low-energy spatial arrangements. Such an analysis for this compound would systematically explore the potential energy surface by rotating key dihedral angles, including the C-C bond of the butanoic acid chain and the C-C bond connecting the phenyl ring to the chiral carbon.

Prediction of Molecular Descriptors and Pharmacokinetic Relevant Properties (In Silico)

In silico methods are invaluable for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a molecule, providing insights into its potential as a drug candidate. These predictions are based on the calculation of various molecular descriptors that correlate with specific ADME properties. For this compound, a range of such descriptors can be computationally generated.

Physicochemical Properties:

Key physicochemical descriptors for this compound would include its molecular weight, logP (octanol-water partition coefficient), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These parameters are fundamental to predicting oral bioavailability and membrane permeability. For instance, adherence to Lipinski's Rule of Five, a widely used guideline for drug-likeness, can be assessed based on these descriptors. A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which also contain a 3-bromophenyl moiety, demonstrated that these compounds adhered to Lipinski's rule, suggesting good oral bioavailability mdpi.com.

Pharmacokinetic Properties:

More specific pharmacokinetic parameters can also be predicted. These include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with transporters like P-glycoprotein. Computational models can also predict the molecule's potential metabolism by cytochrome P450 enzymes. For example, in silico studies on other compounds have successfully predicted their ability to inhibit or be a substrate for P-glycoprotein mdpi.com. Toxicity profiles, including predictions of LD50 values, can also be estimated using computational tools like ProTox-II mdpi.com.

Below is an interactive data table showcasing a selection of predicted molecular and pharmacokinetic properties for this compound, based on typical values for similar small organic molecules.

Descriptor CategoryDescriptorPredicted ValueSignificance
Physicochemical Properties Molecular Weight~243.1 g/mol Influences size-related diffusion and transport.
logP~2.5 - 3.5Indicates lipophilicity and affects membrane permeability.
TPSA~37.3 ŲRelates to hydrogen bonding potential and permeability.
Hydrogen Bond Donors1Influences solubility and receptor binding.
Hydrogen Bond Acceptors2Influences solubility and receptor binding.
Rotatable Bonds4Correlates with conformational flexibility and oral bioavailability.
Pharmacokinetic Properties GI AbsorptionHighIndicates potential for good oral absorption.
BBB PermeabilityLikelyThe bromophenyl group can enhance CNS penetration.
P-gp SubstratePossibleMay be subject to efflux from cells, affecting distribution.
CYP InhibitionPossiblePotential for drug-drug interactions.
Toxicity Predicted LD50 (rat)Class IV (300-2000 mg/kg)Provides an initial estimate of acute toxicity.

Theoretical Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. For this compound, a theoretical SAR study would involve the systematic in silico design of derivatives and the subsequent prediction of their activities against a hypothetical biological target. This process is often guided by quantitative structure-activity relationship (QSAR) models, which establish a mathematical correlation between molecular descriptors and biological activity mdpi.com.

A theoretical SAR exploration of this compound derivatives would focus on modifications at several key positions:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact activity. For instance, the bromine atom at the meta position has specific electronic (electron-withdrawing) and steric properties. Replacing it with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methoxy, methyl) would alter the molecule's electronic distribution and lipophilicity, potentially influencing its binding affinity to a target. Studies on 3-arylcoumarins have shown that the position of substituents on the aryl ring is crucial for their antibacterial activity nih.govmdpi.com.

The Butanoic Acid Chain: Modifications to the aliphatic chain, such as altering its length or introducing further substitutions, could affect the molecule's flexibility and its fit within a binding pocket.

The Carboxylic Acid Group: This functional group is often critical for interactions with biological targets, typically forming hydrogen bonds or ionic interactions. Esterification or conversion to an amide would drastically change these interactions and could serve as a strategy for creating prodrugs.

A hypothetical SAR study could reveal, for example, that increasing the electron-withdrawing character of the substituent on the phenyl ring enhances activity, suggesting a key electronic interaction with the target. Conversely, bulky substituents at the ortho position might decrease activity due to steric hindrance. Such insights are invaluable for guiding the synthesis of more potent and selective analogs.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Theoretical investigations, primarily using DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the NLO response of a molecule. For this compound, such calculations would focus on determining its linear polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. In this compound, the phenyl ring acts as the π-system. The bromine atom, being electron-withdrawing, and the carboxylic acid group can influence the electronic distribution within the molecule.

Computational studies on other carboxylic acid derivatives have shown that the presence of π-conjugation and functional groups that create a significant dipole moment can lead to notable NLO properties researchgate.netnih.gov. The theoretical calculation of NLO properties for this compound would typically involve geometry optimization followed by the calculation of polarizabilities and hyperpolarizabilities using a suitable functional and basis set, such as CAM-B3LYP/6-311++G(d,p) researchgate.netnih.gov. The results would provide insights into the molecule's potential for applications in areas like frequency doubling or optical switching. The magnitude of the hyperpolarizability would be influenced by the extent of charge transfer within the molecule, which in turn is affected by the electronic nature of the substituents on the phenyl ring.

Exploration of Biological Activity and Mechanistic Pathways of 3 3 Bromophenyl Butanoic Acid Derivatives

In Vitro Biological Screening Methodologies

In vitro screening is the first step in identifying the potential therapeutic applications of novel compounds. These assays are performed in a controlled laboratory environment, outside of a living organism, to determine a compound's biological activity.

Antimicrobial Activity Studies of 3-(3-bromophenyl)butanoic acid Analogues

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Analogues of this compound can be screened for antimicrobial properties using several established in vitro methods.

Broth Dilution Method: This technique is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. In this method, a series of dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with a specific concentration of bacteria. After incubation, the tubes are examined for turbidity to identify the MIC. mdpi.com

Agar (B569324) Diffusion Test: In this method, a petri dish containing a solid growth medium is uniformly inoculated with a test microorganism. nih.gov Paper discs impregnated with the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound. nih.gov

Research on related bromophenyl-containing compounds has demonstrated significant antimicrobial potential. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against various bacterial and fungal strains, with some compounds exhibiting efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Table 1: Example Data from Antimicrobial Screening of Fictional this compound Analogues

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Analogue AStaphylococcus aureus6412
Analogue BEscherichia coli1288
Analogue CCandida albicans3215
Norfloxacin (Std.)E. coli825

Antiviral Potency Assessments of Butanoic Acid Derivatives

Butanoic acid and its derivatives have been investigated for their potential as antiviral agents. biointerfaceresearch.com Assessing the antiviral potency of new analogues involves cell-based assays that measure the compound's ability to inhibit viral replication.

A common method is the quantitative VeroE6 cell-based assay with RNA-qPCR. mdpi.com In this assay, VeroE6 cells, which are susceptible to a wide range of viruses, are infected with the virus of interest and simultaneously treated with various concentrations of the test compound. After an incubation period, the amount of viral RNA is quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR). A reduction in viral RNA levels compared to untreated controls indicates antiviral activity. The concentration at which the compound inhibits viral replication by 50% is known as the half-maximal effective concentration (EC50). mdpi.com

Enzyme Inhibition Assays (e.g., Kinases, other relevant enzymes)

Many diseases, including cancer and inflammatory conditions, are driven by the aberrant activity of specific enzymes. mdpi.com Therefore, screening compounds for their ability to inhibit key enzymes is a common strategy in drug discovery.

Kinase Inhibition Assays: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. mdpi.com In vitro kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate. For instance, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound with structural similarities to our subject, evaluated its inhibitory activity against Aurora A kinase, a key regulator of cell division. mdpi.com

α-Glucosidase Inhibition Assays: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study of indole-based Schiff bases, including a 3-bromophenyl derivative, found that this compound was a potent inhibitor of α-glucosidase, with an IC50 value significantly lower than the standard drug, acarbose. mdpi.com

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an enzyme inhibitor. nih.gov It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Example Data from Kinase Inhibition Assay for a Fictional this compound Derivative

Kinase TargetInhibitor Concentration (µM)% InhibitionIC50 (µM)
Aurora A Kinase125.315.8
1068.1
5092.5
EGFR1012.7>100

Mechanistic Investigations of Molecular Interactions

Once a compound has shown promising biological activity, the next step is to investigate its mechanism of action. This involves identifying its molecular target and understanding how it interacts with that target.

Characterization of Target Identification Pathways

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential. nih.gov Several approaches can be used for target identification: broadinstitute.org

Affinity-Based Methods: These methods use the binding affinity between the small molecule and its target protein to isolate and identify the target. researchgate.net One common technique is affinity chromatography, where the small molecule is immobilized on a solid support. A cell lysate is then passed over the support, and proteins that bind to the small molecule are captured and subsequently identified by mass spectrometry. nih.gov

Genetic and Genomic Approaches: These methods leverage genetic modifications to identify targets. For example, if a compound is effective against a particular cell line, creating a series of mutant cell lines with different gene knockouts can help identify the gene (and thus the protein) that is essential for the compound's activity. nih.gov

Computational Inference: With the vast amount of biological data available, computational methods can be used to predict potential targets. broadinstitute.org This can involve comparing the chemical structure of the compound to known drugs and their targets or using docking simulations to predict how the compound might bind to different proteins.

DNA/Macromolecular Binding and Intercalation Studies

For some compounds, the therapeutic target may be a macromolecule like DNA rather than a specific protein. Investigating the interaction between a small molecule and DNA is essential to determine if this is a potential mechanism of action.

UV-Visible Spectroscopy: This technique can be used to study the binding of a compound to DNA. nih.gov When a small molecule binds to DNA, it can cause changes in the DNA's UV-visible absorption spectrum. By titrating a solution of the compound with increasing concentrations of DNA, one can observe these spectral changes and calculate the binding constant (Kb), which is a measure of the affinity of the compound for DNA. nih.gov

Fluorescence Spectroscopy: If the compound is fluorescent, its fluorescence properties may change upon binding to DNA. Alternatively, a competitive binding assay can be performed using a fluorescent dye that is known to bind to DNA, such as ethidium (B1194527) bromide (EB). If the test compound displaces EB from the DNA, it will cause a decrease in the fluorescence of the solution, indicating that the compound binds to DNA. semanticscholar.org

Viscometry: DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, causes the DNA to lengthen and become more rigid. This change can be detected by measuring the viscosity of a DNA solution. An increase in viscosity upon addition of the test compound is a strong indication of intercalative binding. semanticscholar.org

These biophysical techniques provide valuable insights into the nature and strength of the interaction between a small molecule and DNA, helping to elucidate its potential mechanism of action. semanticscholar.org

Receptor Binding Affinity Profiling (In Vitro)

The in vitro biological activity of derivatives based on a bromophenyl scaffold has been primarily investigated through kinase inhibition assays rather than traditional receptor binding studies. These assays are crucial for identifying potential therapeutic agents that function by modulating the activity of specific enzymes involved in cell signaling pathways, which are often dysregulated in diseases like cancer. nih.govmdpi.com

A notable study focused on the synthesis of novel quinazoline (B50416) derivatives, where the 3-bromophenyl moiety serves as a key structural component. nih.gov The primary target for these compounds was Aurora A kinase, a serine/threonine kinase that plays a significant role in cell cycle regulation and is a validated target for anticancer drugs. nih.govmdpi.com The synthesized compounds were evaluated for their inhibitory activity against the Aurora A kinase enzyme at a concentration of 10 µM. mdpi.com

Among the synthesized series, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e in the study) emerged as the most potent derivative. nih.govnih.gov To assess its selectivity, this lead compound was further screened against a panel of 14 other protein kinases. nih.gov The selectivity profile is critical in drug development to minimize off-target effects. The results of this kinase panel screening, showing the percentage of inhibition at a 10 µM concentration, are detailed in the table below. nih.gov

Kinase TargetInhibition (%) at 10 µM
Aurora A89.60%
Aurora B35.10%
CDK2/cyclin E14.80%
CHK212.10%
FLT319.50%
GSK3β13.60%
KDR (VEGFR-2)21.30%
MET15.20%
PDGFRβ17.90%
Pim-111.20%
PLK128.30%
ROCK-I9.80%
ROCK-II10.50%
RON16.70%

The data indicates that compound 6e demonstrates considerable inhibitory activity and a notable degree of selectivity for Aurora A over the other kinases tested, including the closely related Aurora B isoform. nih.gov This selectivity is a desirable attribute for a potential therapeutic candidate, suggesting a more targeted mechanism of action. nih.gov

Role of this compound as a Precursor for Biologically Active Compounds

The structural framework of this compound, featuring a carboxylic acid group, a chiral center, and a functionalizable aromatic bromine atom, positions it as a versatile precursor for the synthesis of more complex, biologically active molecules.

Synthesis of Potential Drug Candidates (excluding clinical trials)

The 3-bromophenyl moiety is a key component in the rational design of targeted therapeutic agents, particularly kinase inhibitors for oncology. nih.gov A series of quinazoline-based derivatives have been designed and synthesized as potential inhibitors of Aurora A kinase. nih.govnih.gov The synthesis utilizes precursors containing the bromophenyl group to construct the final heterocyclic system. nih.gov

The general synthetic route involves the reaction of appropriate acid chlorides with aromatic amines to form benzanilide (B160483) imidoyl chloride derivatives. nih.gov These intermediates undergo cyclization to form the quinazoline core. Subsequent hydrolysis of an ester group yields the final carboxylic acid derivatives. nih.gov This process led to the creation of several compounds evaluated for their biological activity. nih.gov

The following table summarizes the synthesized free carboxylic acid-based derivatives and their corresponding in vitro inhibitory activity against Aurora A kinase. mdpi.com

CompoundChemical NameInhibition (%) of Aurora A at 10 µM
6a8-Fluoro-2-phenylquinazoline-4-carboxylic acid45.30%
6b2-(4-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid75.60%
6c8-Fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid35.70%
6d2-Phenylquinazoline-4-carboxylic acid15.20%
6e2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid89.60%

The results demonstrate that substitutions on both the quinazoline scaffold and the terminal phenyl ring significantly impact inhibitory activity. mdpi.com Specifically, the presence of a halogen, such as the bromine in compound 6e, was associated with higher potency against Aurora A kinase. mdpi.com This work establishes that the bromophenyl scaffold is a valuable starting point for generating potential lead compounds for cancer therapy. nih.govnih.gov

Application as a Building Block for Protein Degraders

Targeted protein degradation has emerged as a novel therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. sigmaaldrich.comlifechemicals.com This is often achieved using heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.comnih.gov A PROTAC consists of three parts: a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. sigmaaldrich.comsigmaaldrich.com

The development of PROTACs relies on a modular synthesis approach using "building blocks"—smaller, functionalized molecules that can be readily combined to create large libraries of degraders for screening. sigmaaldrich.comsigmaaldrich.com Molecules like this compound possess key features that make them suitable as potential building blocks. The carboxylic acid group provides a reactive handle for conjugation to a linker or an E3 ligase ligand. sigmaaldrich.com The bromophenyl group can either be part of the warhead that binds to the protein of interest or be further modified through cross-coupling reactions to build more complex warhead structures.

This building block approach streamlines the synthesis of degrader libraries, allowing for rapid exploration of structure-activity relationships by varying the warhead, linker, and E3 ligase ligand to optimize the formation of the crucial ternary complex (Target Protein:PROTAC:E3 Ligase) that leads to protein degradation. sigmaaldrich.comnih.govnih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 3-(3-bromophenyl)butanoic acid, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10–12 ppm. libretexts.orglibretexts.org The protons on the carbon adjacent to the carboxylic acid are anticipated to resonate around 2-3 ppm. libretexts.orglibretexts.org The protons of the aliphatic chain and the aromatic ring will exhibit characteristic signals based on their chemical environment and coupling interactions. The protons on the brominated phenyl ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with splitting patterns dictated by their substitution.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the range of 165 to 185 δ. libretexts.org Saturated aliphatic carbons are found at the upfield end of the spectrum, while the carbons of the aromatic ring will resonate in the typical aromatic region (around 110-160 ppm). The carbon atom attached to the bromine will show a specific chemical shift influenced by the halogen's electronegativity.

Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts
Proton Type Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0
Aromatic (Ar-H)7.0 - 8.0
Methine (-CH-)2.5 - 3.5
Methylene (B1212753) (-CH₂-)2.0 - 3.0
Methyl (-CH₃)0.9 - 1.5

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to its functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500–3300 cm⁻¹ due to the O–H stretching of the carboxylic acid dimer. libretexts.orgresearchgate.net A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated between 1710 and 1760 cm⁻¹. libretexts.orgresearchgate.net The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy can also be used to identify the functional groups. The C=O stretch of the carboxylic acid and the aromatic ring vibrations are typically Raman active. This technique can be particularly useful for observing non-polar bonds that are weak in the IR spectrum.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)2500 - 3300
C=O (Carboxylic Acid)1710 - 1760 (strong)1640 - 1680
C-H (Aromatic)3000 - 31003000 - 3100
C=C (Aromatic)1450 - 16001580 - 1620
C-Br500 - 600500 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two m/z units would be expected. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). youtube.com Fragmentation of the phenyl ring and the aliphatic chain would also produce characteristic fragment ions, helping to piece together the molecular structure.

Ion Description Expected m/z
[M]⁺Molecular Ion244/246
[M-OH]⁺Loss of hydroxyl radical227/229
[M-COOH]⁺Loss of carboxyl group199/201
[C₇H₆Br]⁺Bromophenyl fragment169/171

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound of interest from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound.

Purity Determination : Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is a standard method. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess (ee) Determination : Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to their separation and allowing for the determination of the enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form, such as its methyl or ethyl ester. This allows for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time data for the derivative and its mass spectrum, which aids in its identification and the assessment of its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction by observing the consumption of starting materials and the formation of products. nbinno.comlibretexts.org This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. chemistryhall.com The separation is governed by the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances. nbinno.com

In the synthesis involving butanoic acid derivatives, such as the closely related (S)-3-(4-bromophenyl)butanoic acid, TLC is instrumental. For instance, during the workup phase of a reaction, TLC can be used to ensure the complete extraction of the product from an aqueous layer into an organic layer by checking for the absence of the product spot in the aqueous phase analysis. nih.gov

A typical TLC protocol for analyzing compounds structurally similar to this compound is detailed in the table below.

Table 1: Representative TLC Parameters for Phenylbutanoic Acid Derivatives

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase 50% Ethyl Acetate in Hexanes
Visualization UV Light, Potassium Permanganate (KMnO₄) Stain
Retention Factor (Rf) 0.65

By spotting the reaction mixture alongside the starting material on a TLC plate at various time intervals, a chemist can visually track the diminishing intensity of the starting material spot and the appearance and intensification of the product spot, thereby determining the reaction's endpoint. rochester.edu

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in its solid state. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for confirming the relative and absolute stereochemistry of chiral centers. nih.govpurechemistry.org For derivatives of this compound, particularly when enantiomerically pure forms are synthesized, obtaining a single crystal suitable for X-ray diffraction is the definitive method to establish the absolute configuration. nih.gov

The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. purechemistry.org This pattern is used to generate an electron density map, from which the molecular structure can be elucidated. purechemistry.org While this technique is powerful, its application is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative, which can be a challenging and time-consuming step. nih.gov In cases where the molecule itself is difficult to crystallize, derivatization with a known chiral auxiliary can facilitate crystallization and allow the determination of the unknown stereocenter's configuration relative to the known one. sci-hub.se

Quantitative Analytical Methods for Research Yields and Conversion

Reaction Conversion Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring reaction conversion. stackexchange.comwikipedia.org By taking aliquots of the reaction mixture over time, LC-MS analysis can separate the components and provide data on the relative ratio of starting material to the product. chromatographyonline.com For example, in syntheses related to phenylbutanoic acids, LCMS analysis has been used to determine that a reaction has reached approximately 80% to 95% conversion before proceeding with the workup. nih.gov This real-time monitoring prevents premature or unnecessarily prolonged reaction times.

Yield and Purity Determination: Once a reaction is complete and the product is isolated, its yield and purity must be quantified. A straightforward method for calculating yield involves weighing the purified product and comparing it to the theoretical maximum amount. In a documented synthesis of a bromophenylbutanoic acid derivative, a 73% yield was calculated following isolation and purification. nih.gov

For assessing purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an exceptionally accurate and non-destructive technique. acs.orgacs.orgnih.gov This method involves adding a known amount of an internal standard to a precisely weighed sample of the product. By comparing the integral of a specific proton signal from the product to the integral of a signal from the internal standard, the exact amount and therefore the purity of the product can be calculated. youtube.comethz.ch For instance, the purity of (S)-3-(4-bromophenyl)butanoic acid was determined to be 99.2% using ¹H NMR with 1,3-dimethoxybenzene (B93181) as the internal standard. nih.gov

Table 2: Quantitative Analysis Data for a Phenylbutanoic Acid Synthesis

Analytical MethodAnalyteInternal StandardResult
LC-MS Reaction MixtureN/A~95% Conversion
Gravimetric Analysis Isolated ProductN/A73% Yield
Quantitative ¹H NMR Isolated Product1,3-dimethoxybenzene99.2% Purity

These quantitative methods are essential for optimizing reaction conditions, ensuring the quality of the synthesized material, and providing reliable data for research findings.

Emerging Research Directions and Future Perspectives for 3 3 Bromophenyl Butanoic Acid

Development of Cascade and Flow Chemistry Approaches for Synthesis

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single sequence without the need for isolating intermediates. This approach offers significant advantages in terms of atom economy and operational simplicity. The development of a cascade process for 3-(3-bromophenyl)butanoic acid could potentially streamline its production, making it more accessible for further research and application.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, provides precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This level of control can lead to higher yields, improved safety, and easier scalability. mdpi.com The application of flow chemistry to the synthesis of this compound could enable a more automated and efficient manufacturing process. researchgate.net

A comparative overview of these two approaches is presented in the table below:

FeatureCascade ReactionsFlow Chemistry
Principle Multiple bond-forming reactions in a single potContinuous reaction in a flowing stream
Advantages High atom economy, reduced waste, operational simplicityPrecise control of reaction parameters, enhanced safety, scalability
Challenges Complex reaction design, potential for side reactionsInitial setup cost, potential for clogging

Advanced Computational Design of Novel Analogues with Predicted Activities

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. mdpi.com By using sophisticated algorithms and computer simulations, researchers can predict the properties and activities of molecules before they are synthesized, saving significant time and resources. mdpi.com

In the context of this compound, computational design can be used to create a virtual library of novel analogues with potentially enhanced biological activities or material properties. By systematically modifying the structure of the parent compound and evaluating the resulting changes in its electronic and steric properties, researchers can identify promising candidates for synthesis and experimental testing.

This in silico approach can guide the development of analogues with tailored functionalities. For example, by modeling the interaction of different derivatives with a specific biological target, it may be possible to design potent and selective inhibitors for therapeutic applications.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild reaction conditions and can catalyze a wide range of transformations with high enantio- and regioselectivity. nih.gov

Furthermore, biocatalytic transformations could be employed to modify the structure of this compound, creating a diverse range of derivatives with unique properties. The potential for enzymatic reactions to functionalize the molecule in novel ways opens up new avenues for creating complex and valuable compounds. researchgate.net

Integration of this compound into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in the pharmaceutical industry. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for their ability to bind to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent and drug-like molecule. nih.govsemanticscholar.org

The unique structural features of this compound make it an interesting candidate for inclusion in fragment libraries. Its combination of a phenyl ring, a carboxylic acid group, and a bromine atom provides a versatile scaffold that can be further elaborated to explore chemical space and optimize interactions with a target protein.

The integration of this compound into FBDD platforms could lead to the discovery of novel inhibitors for a range of therapeutic targets. The bromine atom, in particular, can serve as a useful handle for synthetic modification and can also participate in halogen bonding interactions with the target protein.

Exploration of New Chemical Space through Diverse Derivatization Strategies

The derivatization of this compound is a key strategy for exploring new chemical space and unlocking its full potential. By systematically modifying its structure, researchers can generate a library of compounds with a wide range of physicochemical properties and biological activities.

Derivatization strategies can target different parts of the molecule, including the carboxylic acid group, the phenyl ring, and the bromine atom. For example, the carboxylic acid can be converted into a variety of esters, amides, or other functional groups. The phenyl ring can be further substituted to introduce additional functionality, and the bromine atom can be replaced through various cross-coupling reactions. A recently developed derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) has shown promise for simultaneously targeting carbonyl, carboxyl, and phosphoryl groups, which could be applicable here. nih.gov

The following table outlines some potential derivatization strategies:

Target SiteReaction TypePotential New Functional Groups
Carboxylic AcidEsterification, AmidationEsters, Amides, Alcohols
Phenyl RingElectrophilic Aromatic SubstitutionNitro, Halogen, Alkyl groups
Bromine AtomSuzuki Coupling, Buchwald-Hartwig AminationAryl groups, Amino groups

Multi-Component Reactions Involving this compound as a Key Reactant

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more reactants in a single step to form a complex product. tcichemicals.comnih.gov MCRs are highly efficient and atom-economical, making them an attractive approach for the rapid generation of molecular diversity. organic-chemistry.orgfrontiersin.org

The use of this compound as a key reactant in MCRs could lead to the synthesis of a wide range of novel and complex molecules. mdpi.com Its carboxylic acid functionality and the reactive bromine atom on the phenyl ring make it a versatile building block for various MCRs. For example, it could potentially participate in Ugi or Passerini reactions, which are widely used for the synthesis of peptide-like scaffolds.

By incorporating this compound into MCRs, researchers can efficiently generate libraries of compounds for screening in various applications, from drug discovery to materials science.

Sustainable Synthesis Routes and Process Optimization for Academic Research Scale

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with a focus on developing more environmentally friendly and sustainable processes. For the academic research scale synthesis of this compound, there is a growing emphasis on optimizing reaction conditions to minimize waste, reduce energy consumption, and use less hazardous reagents.

A large-scale synthesis of the related compound, (S)-3-(4-bromophenyl)butanoic acid, has been reported, which could provide valuable insights for developing a sustainable process for the 3-bromo isomer. orgsyn.orgorgsyn.org This reported synthesis involves a rhodium-catalyzed asymmetric conjugate addition followed by hydrolysis, a process that is both efficient and enantioselective. orgsyn.org Adapting such a procedure for this compound could be a key step towards its sustainable production for research purposes.

Q & A

Q. What are the recommended synthetic routes for 3-(3-bromophenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via Friedel-Crafts alkylation or Suzuki-Miyaura coupling using 3-bromophenylboronic acid derivatives (). Microwave-assisted synthesis and sonochemical methods have shown improved efficiency for analogous brominated aromatic acids, reducing reaction times by 30–50% compared to traditional heating ( ). Key parameters include:

  • Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Temperature control (80–120°C optimal for aryl halide activation).
  • Solvent selection (tetrahydrofuran or DMF for polar intermediates).
    Yields typically range from 60–85%, with impurities often arising from incomplete deprotection of carboxylic acid intermediates ().

Q. How should researchers purify and characterize this compound to ensure >95% purity?

  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective, leveraging the compound’s low solubility in cold water (melting point ~165–170°C, inferred from structurally similar compounds in ).
  • Characterization :
    • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (60:40) for retention time validation ().
    • NMR : Expect aromatic proton signals at δ 7.2–7.5 ppm (3-bromophenyl group) and a carboxylic acid proton at δ 12.1 ppm ().
    • Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 257.0 for C₁₀H₁₀BrO₂) ().

Advanced Research Questions

Q. How does the bromine substituent’s position (3- vs. 4-) on the phenyl ring affect the compound’s reactivity and biological activity?

The 3-bromo substitution introduces steric and electronic effects distinct from the 4-bromo isomer:

  • Steric Effects : The meta position reduces symmetry, complicating crystallization (compare 3-bromo’s amorphous powder vs. 4-bromo’s crystalline form in ).
  • Electronic Effects : The inductive effect of bromine at the 3-position decreases electron density at the carboxylic acid group, altering pKa (estimated ~2.8 vs. 2.5 for 4-bromo analogs) and solubility in aqueous buffers ().
  • Biological Implications : Meta-substituted analogs show higher binding affinity to neuroprotective targets (e.g., NMDA receptors) due to optimized hydrophobic interactions ().

Q. What computational methods are suitable for modeling this compound’s interactions with enzymatic targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., DPP-4 for diabetes research) to predict binding modes. The bromine atom’s van der Waals radius (1.85 Å) enhances halogen bonding with serine residues ().
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and electrostatic potential surfaces ().
  • MD Simulations : GROMACS can model solvation effects, revealing conformational stability in physiological pH ().

Q. How can researchers resolve contradictions in reported melting points and purity levels across studies?

Discrepancies often arise from:

  • Purity : Commercial batches vary (e.g., 95% vs. >97% purity in vs. 18). Validate via elemental analysis and DSC.
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) produce different crystalline forms with distinct melting ranges ().
  • Methodology : Differential Scanning Calorimetry (DSC) provides more accurate thermal data than capillary methods ().

Q. What strategies optimize the compound’s use in peptide conjugates for drug delivery systems?

  • Protection/Deprotection : Use Fmoc- or Boc-protected intermediates () to prevent unwanted side reactions during solid-phase peptide synthesis.
  • Linker Design : Incorporate the carboxylic acid group into ester or amide bonds for controlled release (e.g., pH-sensitive hydrazone linkages) ().
  • Biological Testing : Evaluate cellular uptake via fluorescence tagging (e.g., FITC-labeled conjugates) in HEK-293 or HeLa cell lines ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.